1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one
Beschreibung
Structural Classification of Bicyclic Heterocyclic Systems
Bicyclic heterocyclic systems, such as pyrazolo[1,5-a]pyridine, are characterized by two fused aromatic rings containing at least one heteroatom. The pyrazolo[1,5-a]pyridine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyridine ring, sharing two adjacent carbon atoms (positions 1 and 5 of the pyridine and positions a and 1 of the pyrazole). This fusion creates a planar, conjugated π-system that enhances electronic delocalization and stabilizes the aromatic structure.
The International Union of Pure and Applied Chemistry (IUPAC) classifies such systems under the Hantzsch-Widman nomenclature, where the prefix pyrazolo denotes the five-membered ring with two nitrogen atoms, and pyridine specifies the six-membered ring with one nitrogen atom. The numbering of the fused system follows IUPAC guidelines, with the pyridine ring assigned priority due to its larger size. Substituents, such as the chlorine atom at position 6 and the acetyl group at position 3 in 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one , are positioned according to this schema.
A comparative analysis of bicyclic heterocycles reveals distinct electronic and steric profiles based on ring size and heteroatom arrangement. For instance, pyrazolo[1,5-a]pyridines exhibit greater electron-deficient character compared to indole or benzofuran analogs due to the electron-withdrawing nitrogen atoms in both rings. This property facilitates electrophilic substitution reactions at specific positions, enabling targeted functionalization.
Table 1: Structural Comparison of Bicyclic Heterocycles
| Compound | Ring System | Heteroatoms | Aromaticity | Electron Density |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | Pyrazole + Pyridine | 3 N atoms | High | Electron-deficient |
| Indole | Pyrrole + Benzene | 1 N atom | High | Electron-rich |
| Benzofuran | Furan + Benzene | 1 O atom | High | Electron-rich |
| Quinoline | Pyridine + Benzene | 1 N atom | High | Electron-deficient |
Evolutionary Context of Pyrazolo-Pyridine Hybrid Scaffolds
The development of pyrazolo-pyridine hybrids stems from the need to combine the pharmacological benefits of pyrazole and pyridine moieties. Pyrazole derivatives, known for their metabolic stability and hydrogen-bonding capacity, have been widely employed in drug design. Pyridine, with its rigid planar structure and ability to participate in π-π interactions, complements these properties, making fused systems attractive for targeting enzymes and receptors.
The evolutionary trajectory of these scaffolds parallels advancements in synthetic methodology. Early routes relied on condensation reactions between pyrazole precursors and pyridine derivatives, often yielding low regioselectivity. Modern strategies, such as multicomponent bicyclization and transition-metal-catalyzed couplings, have enabled precise control over substitution patterns and stereochemistry. For example, microwave-assisted [3+2+1] cyclization has been employed to construct polysubstituted pyrazolo[1,5-a]pyridines with high efficiency.
The incorporation of electron-withdrawing groups, such as chlorine, and acyl substituents, as seen in 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one , further modulates electronic properties. These modifications enhance binding affinity to biological targets while improving solubility and bioavailability.
Historical Milestones in Pyrazolo[1,5-a]pyridine Chemistry
The history of pyrazolo[1,5-a]pyridine derivatives is marked by key synthetic breakthroughs and applications. Initial reports in the mid-20th century described simple fused systems synthesized via thermal cyclization of hydrazine derivatives with pyridine intermediates. These methods, though foundational, suffered from limited scope and harsh reaction conditions.
The 1980s saw the advent of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and alkyl groups at specific positions. This period also witnessed the first pharmacological studies of pyrazolo[1,5-a]pyridines, revealing their potential as kinase inhibitors and GABA receptor modulators.
Recent decades have focused on sustainable and atom-economical approaches. The development of four-component bicyclization protocols, as demonstrated by Tu et al., represents a paradigm shift. By combining arylglyoxals, pyrazol-5-amines, and cyclohexane-1,3-diones under microwave irradiation, researchers achieved stereoselective synthesis of complex derivatives, including those with exocyclic double bonds.
Table 2: Historical Timeline of Key Advancements
| Year Range | Development | Impact |
|---|---|---|
| 1950–1960 | First synthetic reports via thermal cyclization | Established basic fused-ring systems |
| 1980–1990 | Palladium-catalyzed functionalization | Enabled regioselective substitution |
| 2000–2010 | Multicomponent bicyclization strategies | Improved synthetic efficiency and diversity |
| 2010–present | Microwave-assisted stereoselective synthesis | Enhanced control over spatial configuration |
The compound 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one epitomizes the culmination of these advancements, incorporating both halogen and ketone functionalities through modern synthetic techniques. Its structure underscores the interplay between electronic modulation and steric considerations in drug design.
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
1-(6-chloropyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)8-4-11-12-5-7(10)2-3-9(8)12/h2-5H,1H3 |
InChI-Schlüssel |
JHMXOYABKCWISS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=CC(=CN2N=C1)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Pyrazolo[1,5-a]pyridine Core
One common synthetic route starts with 3-aminopyrazole and an appropriate β-dicarbonyl compound or α,β-unsaturated ester to build the fused pyrazolo[1,5-a]pyridine ring via cyclization or condensation.
For example, reacting 3-aminopyrazole with ethyl 3-ethoxyacrylate in the presence of cesium carbonate in dimethylformamide at 110 °C for 4 hours yields the pyrazolo[1,5-a]pyrimidin-5-one intermediate, which is structurally related and can be adapted for pyrazolo[1,5-a]pyridine synthesis.
Cyclization reactions involving 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds such as 2-acetylcyclopentanone have been reported to efficiently yield pyrazolo[1,5-a]pyridine derivatives with good regioselectivity and yields.
Introduction of the Ethanone Group at the 3-Position
The ethanone (acetyl) group can be introduced by Friedel-Crafts acylation or by condensation reactions using acetyl-containing precursors.
In many synthetic routes, the acetyl group is introduced by reacting the chlorinated heterocycle with acetylating agents or by using acetyl-substituted starting materials during the cyclization step, ensuring the ethanone functionality is positioned at the 3-position of the pyrazolo[1,5-a]pyridine ring.
Alternatively, condensation of 3-substituted pyrazoles with acetyl-containing β-dicarbonyl compounds can yield the desired ethanone-substituted pyrazolo[1,5-a]pyridine derivatives.
Summary Table of Preparation Steps
Additional Notes on Synthetic Techniques
Microwave-assisted synthesis and solvent-free conditions have been shown to improve reaction rates and yields in related pyrazolo[1,5-a]pyridine syntheses.
The choice of β-dicarbonyl compounds and reaction conditions strongly influences regioselectivity and yield in the cyclization step.
The Vilsmeier–Haack reagent (DMF-POCl₃) is versatile for both chlorination and formylation, and optimization of reagent equivalents can significantly improve yields.
Analyse Chemischer Reaktionen
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted pyrazolo[1,5-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one and structurally related compounds:
Key Observations
Core Heterocycle Variations :
- The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from imidazo[1,2-a]pyridine (e.g., 1-{6-chloro-2-methylimidazo...}) and pyrazolo-pyrimidine (e.g., 1-[2-(4-chlorophenyl)...) derivatives. These structural differences influence electronic properties and binding affinities in biological systems .
Substituent Effects: Chlorine Position: Chlorine at the 6-position (target compound) vs. 3-position (2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine) alters steric and electronic interactions, impacting reactivity and pharmacological profiles .
Synthetic Routes :
- Microwave-assisted Claisen condensation (used for analogs in ) is efficient for acetylated derivatives, while Suzuki-Miyaura cross-coupling (e.g., in ) is preferred for aryl-substituted variants.
Thermal and Spectral Data: Limited melting point (mp) or NMR data are available for the target compound. However, analogs like 6-naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine exhibit mp = 249°C, suggesting that halogen and acetyl substituents may lower mp due to reduced crystallinity .
Research Findings
- Biological Relevance: Pyrazolo-pyridine derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The chlorine atom in the target compound may enhance metabolic stability compared to non-halogenated analogs .
- Supplier Availability : The target compound is less widely available (2 suppliers) compared to analogs like 1-{6-chloro-2-methylimidazo...} (4 suppliers), reflecting its niche applications .
Biologische Aktivität
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one (CAS: 886221-90-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C9H7ClN2O, with a molecular weight of 194.62 g/mol. Its structure includes a chlorinated pyrazolo-pyridine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 886221-90-5 |
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| Purity | 95% |
Synthesis
Recent studies have focused on various synthetic pathways for the preparation of pyrazolo[1,5-a]pyridine derivatives, including 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one. These methods typically involve the reaction of substituted aminopyrazoles with electrophilic reagents such as β-dicarbonyls or β-haloenones .
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines, including breast cancer models .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific protein kinases, which are critical in cell signaling pathways associated with cancer progression and other diseases .
Case Study: Anticancer Activity
In a notable study, researchers evaluated the effects of 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one on T47D human breast cancer cells. The compound demonstrated significant cytotoxicity with an EC50 value in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through the inhibition of tubulin polymerization and activation of caspase pathways.
Therapeutic Implications
Given its biological activity, 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one holds promise as a lead compound for developing new anticancer agents. Its ability to selectively inhibit kinase activity suggests potential applications in targeted therapies for various malignancies.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
